molecular formula C12H10F3N3O B2872093 N-[4-(Difluoromethoxy)phenyl]-5-fluoro-6-methylpyrimidin-4-amine CAS No. 2415566-72-0

N-[4-(Difluoromethoxy)phenyl]-5-fluoro-6-methylpyrimidin-4-amine

Cat. No.: B2872093
CAS No.: 2415566-72-0
M. Wt: 269.227
InChI Key: DFVUQDIOMHBJOJ-UHFFFAOYSA-N
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Description

N-[4-(Difluoromethoxy)phenyl]-5-fluoro-6-methylpyrimidin-4-amine is a chemical compound characterized by its unique molecular structure, which includes a pyrimidin-4-amine core substituted with difluoromethoxy and methyl groups[_{{{CITATION{{{_1{N-[4-(difluoromethoxy)phenyl]-2-(4-oxo-6-propyl-1H-pyrimidin-2-yl ...

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(Difluoromethoxy)phenyl]-5-fluoro-6-methylpyrimidin-4-amine typically involves multiple steps, starting with the preparation of the core pyrimidin-4-amine structure. The difluoromethoxy and methyl groups are then introduced through specific chemical reactions, such as nucleophilic substitution and electrophilic aromatic substitution[_{{{CITATION{{{_1{N-[4-(difluoromethoxy)phenyl]-2-(4-oxo-6-propyl-1H-pyrimidin-2-yl ....

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial to achieving efficient synthesis.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_1{N-[4-(difluoromethoxy)phenyl]-2-(4-oxo-6-propyl-1H-pyrimidin-2-yl ....

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

  • Substitution: Nucleophiles such as amines or halides can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can be further modified for specific applications.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound has been studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or therapeutic agents.

Medicine: The compound's potential medicinal applications include its use as an intermediate in the synthesis of pharmaceuticals. It may also be investigated for its pharmacological properties.

Industry: In the industrial sector, this compound can be used in the production of various chemical products, including agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism by which N-[4-(Difluoromethoxy)phenyl]-5-fluoro-6-methylpyrimidin-4-amine exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • N-[4-(Difluoromethoxy)phenyl]-2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)sulfanyl]acetamide

  • N-(3,5-Dichloropyrid-4-yl)-4-difluoromethoxy-3-hydroxybenzamide

  • N-(4-Difluoromethoxy-2-nitrophenyl)acetamide

Uniqueness: N-[4-(Difluoromethoxy)phenyl]-5-fluoro-6-methylpyrimidin-4-amine stands out due to its specific substitution pattern and the presence of both difluoromethoxy and methyl groups. This unique structure may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

N-[4-(difluoromethoxy)phenyl]-5-fluoro-6-methylpyrimidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F3N3O/c1-7-10(13)11(17-6-16-7)18-8-2-4-9(5-3-8)19-12(14)15/h2-6,12H,1H3,(H,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFVUQDIOMHBJOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=N1)NC2=CC=C(C=C2)OC(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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